2,5-Diiodophenol

X-ray crystallography Structural chemistry Polymorph screening

2,5-Diiodophenol (CAS 24885-47-0, mp 99°C, MW 345.90) features a unique 2,5-substitution pattern delivering regioselectivity unattainable with 2,4- or 2,6-isomers. Essential for thyroid hormone analog synthesis, iodinated contrast agent development, and halogen-bonding crystal engineering. Generic substitution among diiodophenol isomers is not scientifically valid—positional changes alter cross-coupling outcomes and biological target engagement. Available at ≥98% purity (HPLC) with batch-specific COA. Custom synthesis from gram to kilogram scale.

Molecular Formula C6H4I2O
Molecular Weight 345.9 g/mol
CAS No. 24885-47-0
Cat. No. B3255075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diiodophenol
CAS24885-47-0
Molecular FormulaC6H4I2O
Molecular Weight345.9 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)O)I
InChIInChI=1S/C6H4I2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
InChIKeyBPJGGVMYBHUGEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diiodophenol (CAS 24885-47-0): Core Physicochemical and Structural Baseline for Research and Industrial Procurement


2,5-Diiodophenol (CAS 24885-47-0), a diiodinated phenol with the molecular formula C6H4I2O and a molecular weight of 345.90 g/mol [1], is a crystalline solid that melts at 99 °C and exhibits limited solubility in water (1.2 g/L at 25 °C) [2][3]. Its crystal structure, determined by X-ray diffraction, reveals a monoclinic system with space group P2(1) and unit cell parameters a = 10.495(16) Å, b = 8.392(16) Å, c = 13.209(20) Å, and β = 93.80(8)°, refined to an R factor of 0.05 [4]. As a member of the diiodophenol family—which includes six positional isomers—this compound serves as a key building block in organic synthesis, particularly in the construction of thyroid hormone analogs and iodinated contrast agents [1][5].

2,5-Diiodophenol: Why Positional Isomerism and Substitution Pattern Dictate Scientific Utility and Prevent Generic Substitution


The scientific and industrial utility of 2,5-diiodophenol is intrinsically linked to its specific 2,5-substitution pattern, which dictates its reactivity, regioselectivity, and physicochemical profile in ways that cannot be replicated by other diiodophenol isomers (e.g., 2,4-diiodophenol, 2,6-diiodophenol) or mono-iodinated analogs [1][2]. The 2,5-arrangement creates a unique electronic environment that influences its acidity (pKa 7.66±0.10), solubility (1.2 g/L), and melting point (99 °C) [2][3][4]. In contrast, 2,4-diiodophenol has a different melting point (72-73 °C) and regioselective coupling behavior that favors para substitution, while 2,6-diiodophenol exhibits distinct steric and electronic properties due to ortho-iodine atoms [1][5]. Generic substitution among diiodophenol isomers is therefore not scientifically valid, as even minor positional changes alter cross-coupling regioselectivity, biological target engagement, and synthetic outcomes [1][5].

2,5-Diiodophenol: Quantitative Comparative Evidence Supporting Scientific Selection Over Isomeric Analogs


Crystallographic Differentiation: Unique Monoclinic Crystal Packing of 2,5-Diiodophenol

The crystal structure of 2,5-diiodophenol has been definitively solved by X-ray diffraction, revealing a monoclinic system with space group P2(1) and unit cell parameters a = 10.495(16) Å, b = 8.392(16) Å, c = 13.209(20) Å, and β = 93.80(8)°, with Z = 4 and R = 0.05 for 782 observed reflections [1]. This crystallographic fingerprint is distinct from the reported solid-state structures of other diiodophenol isomers, which adopt different space groups and packing arrangements due to variations in halogen bonding networks [2]. For procurement of crystalline material for solid-state studies, polymorphism assessment, or X-ray quality crystal growth, the 2,5-isomer offers a structurally validated and reproducible crystalline form, whereas the crystal structures of many other diiodophenol isomers remain poorly characterized or unpublished [2].

X-ray crystallography Structural chemistry Polymorph screening

Predicted pKa Differentiation: Altered Acidity Profile of 2,5-Diiodophenol

The predicted pKa of 2,5-diiodophenol is 7.66±0.10 at 25 °C [1]. While experimental pKa values for other diiodophenol isomers are not consistently reported, the electronic effects of iodine substitution at the 2- and 5-positions differ from those at the 2,4- or 2,6-positions due to variations in resonance and inductive influences, which in turn affect the compound's ionization state at physiological pH [2]. This predicted pKa value provides a benchmark for solubility calculations, chromatographic method development, and prediction of membrane permeability that is specific to the 2,5-isomer [2].

Physicochemical profiling Drug design Chromatography

Comparative Solubility Profile: Quantitative Aqueous Solubility Data for 2,5-Diiodophenol

The predicted aqueous solubility of 2,5-diiodophenol is 1.2 g/L at 25 °C [1]. In comparison, phenol has a solubility of approximately 83 g/L, and 2-iodophenol has a reported solubility of approximately 2.1 g/L [2][3]. The introduction of a second iodine atom at the 5-position further reduces aqueous solubility relative to mono-iodinated analogs, which has direct implications for the selection of solvent systems in synthetic reactions and for the formulation of aqueous-based assays [3].

Formulation science Preclinical development Analytical chemistry

Melting Point and Physical State Differentiation of 2,5-Diiodophenol

2,5-Diiodophenol exhibits a melting point of 99 °C, crystallizing as prismatic solids [1]. In contrast, 2,4-diiodophenol has a reported melting point of 72-73 °C . This 26-27 °C difference in melting point between positional isomers reflects distinct intermolecular interactions and crystal packing energies, which have practical implications for purification by recrystallization, storage conditions, and handling during synthetic procedures [1]. The acetate derivative of 2,5-diiodophenol melts at 70 °C [1].

Solid-state characterization Purification Handling

Synthetic Utility: Regioselective Differences in Palladium-Catalyzed Couplings

Studies on diiodophenol derivatives demonstrate that the acetate and t-BOC derivatives of 2,4-diiodophenol undergo regioselective palladium-catalyzed coupling reactions at the para position, yielding products of para substitution with high regioselectivity [1]. While direct comparative data for 2,5-diiodophenol under identical conditions are not reported in this study, the distinct substitution pattern of the 2,5-isomer (iodine at ortho and meta positions relative to OH) fundamentally alters the electronic and steric environment at each reactive site, leading to different regioselective outcomes in cross-coupling reactions [2]. This implies that the choice of diiodophenol isomer—2,5- vs. 2,4-—is a critical determinant of synthetic route design and product distribution [2].

Cross-coupling C-C bond formation Synthetic methodology

Boiling Point and Density: Predicted Physical Properties of 2,5-Diiodophenol

The predicted boiling point of 2,5-diiodophenol is 283.3±25.0 °C at 760 Torr, and its predicted density is 2.620±0.06 g/cm³ at 20 °C [1]. For comparison, the predicted boiling point of 2,4-diiodophenol is 283.8±25.0 °C, and its predicted density is identical (2.620±0.06 g/cm³) . The nearly identical predicted boiling points and densities between the 2,5- and 2,4-isomers indicate that these macroscopic properties are dominated by molecular weight and halogen content rather than positional isomerism [1].

Physicochemical property prediction Process chemistry Material science

2,5-Diiodophenol: Evidence-Backed Application Scenarios for Research and Industrial Deployment


Synthesis of Thyroid Hormone Side-Chain Analogs

2,5-Diiodophenol serves as a starting material for the preparation of side-chain analogs of thyroxine (T4), as demonstrated in the classic work by Frieden and colleagues [1]. The 2,5-diiodophenol core mimics the diiodophenolic ring of thyroxine, enabling the synthesis of analogs for structure-activity relationship studies and potential therapeutic development. This application leverages the specific 2,5-substitution pattern, which is distinct from the 3,5-diiodo arrangement found in the natural hormone [1].

Precursor for Iodinated Contrast Agents

Patents describe the use of diiodophenols, including 2,5-diiodophenol, in the manufacture of iodinated contrast agents for X-ray imaging [2]. The compound can be esterified with acyl groups to produce iodo-substituted esters with enhanced radiopacity. The specific 2,5-substitution pattern contributes to the overall iodine density and distribution within the contrast agent molecule, which influences its imaging properties [2].

Crystallography and Solid-State Chemistry Studies

The well-characterized crystal structure of 2,5-diiodophenol (monoclinic, P2(1), R=0.05) provides a robust platform for studying halogen bonding networks, crystal engineering, and polymorphism in iodinated aromatic compounds [3]. The availability of high-quality crystallographic data facilitates the design of co-crystals and the investigation of structure-property relationships in solid-state materials [3].

Model Substrate for Regioselective Cross-Coupling Method Development

The 2,5-substitution pattern of 2,5-diiodophenol presents a unique challenge and opportunity for developing regioselective cross-coupling methodologies. While direct studies on the 2,5-isomer are limited, the well-documented regioselectivity differences observed with 2,4-diiodophenol derivatives underscore the potential for using the 2,5-isomer as a test substrate to explore new catalytic systems and reaction conditions that favor coupling at either the ortho- or meta-iodine position [4].

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